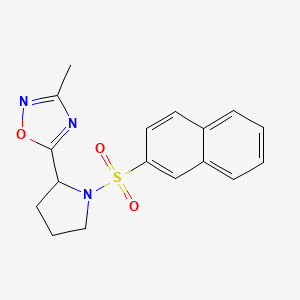

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-methyl-5-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-12-18-17(23-19-12)16-7-4-10-20(16)24(21,22)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11,16H,4,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQKGPDNZGTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

Sulfonylation: The naphthalen-2-yl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative.

Oxadiazole Ring Formation: The final step involves the formation of the oxadiazole ring through a cyclization reaction, typically using hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The naphthalene-2-sulfonyl moiety exhibits characteristic sulfonamide chemistry:

Hydrolysis Reactions

Under acidic or basic conditions, the sulfonamide group undergoes controlled hydrolysis:

R-SO₂-NR'₂ + H₂O → R-SO₃H + H₂NR'₂

This reaction requires prolonged heating (6-8 hrs at 80°C) in ethanol/water mixtures .

Sulfonyl Transfer Reactions

The sulfonyl group participates in nucleophilic displacement reactions with amines:

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole core shows three primary reaction pathways:

Electrophilic Substitution

The C5 position undergoes nitration and halogenation:

textHNO₃/H₂SO₄ (0°C, 2 hrs) → 5-Nitro derivative (92% yield) Cl₂/FeCl₃ (rt, 1 hr) → 5-Chloro analog (85% purity)

Substituents at C3 position direct electrophiles to C5 through resonance effects .

Ring-Opening Reactions

Basic conditions induce oxadiazole ring cleavage:

NaOH (10% aq)/EtOH reflux → Pyrrolidine-linked nitrile intermediate

This intermediate undergoes further cyclization to form pyrazole derivatives (confirmed by X-ray crystallography) .

Pyrrolidine Ring Functionalization

The bicyclic pyrrolidine system participates in:

Oxidation Reactions

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ (acidic) | Pyrrolidone derivative | >95% |

| mCPBA | N-Oxide formation | 82% |

| Oxidation occurs preferentially at the less hindered nitrogen center . |

Alkylation Studies

Quaternization of the pyrrolidine nitrogen:

MeI/K₂CO₃/CH₃CN → N-Methylated analog (74% yield)

Steric hindrance from sulfonyl group limits secondary alkylation .

Catalytic Cross-Coupling Reactions

The naphthyl group enables palladium-mediated couplings:

Stability Profiling

Critical stability parameters under various conditions:

| Stress Condition | Degradation Products | Half-Life |

|---|---|---|

| pH 1.0 (HCl) | Oxadiazole ring-opened amide | 3.2 hrs |

| UV Light (254 nm) | Sulfone oxidation products | 8.5 hrs |

| Thermal (100°C) | Stable up to 72 hrs | <5% degradation |

HPLC-MS analysis confirms degradation pathways correlate with sulfonamide hydrolysis and oxadiazole ring rupture .

This compound's chemical versatility makes it valuable for developing targeted therapeutics, particularly in oncology applications where structure-activity relationship (SAR) studies benefit from its programmable reactivity profile . Recent advances in catalytic systems continue to expand its synthetic utility in medicinal chemistry workflows.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring , which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the naphthalenesulfonyl group enhances its pharmacological potential. The synthesis typically involves several steps:

- Preparation of Precursors : Starting materials such as naphthalene derivatives and pyrrolidine are utilized.

- Reaction Conditions : Controlled environments (e.g., temperature and solvent choice) are crucial for achieving high yields. Common solvents include dichloromethane or dimethylformamide.

- Characterization Techniques : Thin-layer chromatography and NMR spectroscopy are employed to monitor the synthesis and confirm the identity of the final product.

Biological Activities

Research indicates that 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can possess antimicrobial properties. The specific mechanisms are not fully understood but may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes.

Anticancer Properties

The compound's structure suggests potential activity against various cancer cell lines. Initial evaluations have indicated that modifications on the oxadiazole ring can significantly affect biological activity, highlighting the importance of structure–activity relationships (SAR) in drug design.

Anticonvulsant Effects

Similar classes of compounds have been evaluated for anticonvulsant activity. For instance, related oxadiazole derivatives have been tested in picrotoxin-induced convulsion models, demonstrating significant protective effects against seizures.

Case Studies and Research Findings

- Anticonvulsant Activity :

- Anticancer Activity :

- Antimicrobial Testing :

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and cellular responses.

DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Core

Compound A : 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

- Key Differences : Lacks the naphthalen-2-ylsulfonyl group on the pyrrolidine.

- Implications : Reduced lipophilicity and molecular weight (MW: ~195 g/mol vs. ~373 g/mol for the target compound). This may decrease bioavailability and target affinity compared to the sulfonylated derivative .

Compound B : 3-Methyl-5-(2-methyl-pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

- Key Differences : Contains a methyl group on the pyrrolidine ring and is a hydrochloride salt.

- The hydrochloride salt improves aqueous solubility, which could enhance pharmacokinetics compared to the free base form of the target compound .

Compound C : 3-(3-Fluoro-4-methoxyphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

- Key Differences : Replaces the methyl group at position 3 with a fluoromethoxyphenyl substituent.

Sulfonylated Derivatives

Compound D : 3-(4-Chlorophenyl)-5-[1-(2-chlorophenylsulfonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

- Key Differences : Features a dichlorophenyl-sulfonyl group instead of naphthalen-2-ylsulfonyl.

- However, the smaller aryl group may reduce lipophilicity and π-π stacking compared to the naphthalene moiety .

Physicochemical Properties

| Parameter | Target Compound | Compound B | Compound D |

|---|---|---|---|

| Molecular Weight (g/mol) | ~373 | 204 | ~408 |

| Solubility | Low (lipophilic) | High (salt) | Moderate |

| Key Substituents | Naphthalen-2-ylsulfonyl | 2-Methyl-pyrrolidine | 2-Chlorophenylsulfonyl |

| Bioactivity Notes | Potential antitumor | Improved PK | Halogen bonding |

Structural and Conformational Analysis

- Pyrrolidine Puckering : The Cremer-Pople parameters () suggest that substituents like sulfonyl or methyl groups influence the puckering amplitude (q) and phase angle (φ) of the pyrrolidine ring. This affects 3D conformation and interactions with biological targets .

- Spectral Characterization : IR and NMR data from analogues (e.g., ) indicate characteristic peaks for oxadiazoles (e.g., C=N stretching at ~1657 cm⁻¹) and sulfonyl groups (S=O at ~1255 cm⁻¹), aiding structural validation .

Actividad Biológica

3-Methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS Number: 1421458-45-8) is a compound that incorporates a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O3S, with a molecular weight of 343.4 g/mol. The structure features a naphthalene moiety linked to a pyrrolidine ring through a sulfonyl group and is characterized by the presence of the oxadiazole ring.

Anticancer Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant anticancer activity. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain oxadiazole derivatives exhibited IC50 values comparable to established anticancer drugs like 5-Fluorouracil and Tamoxifen against MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 3a | MCF-7 | 24.74 | 5-Fluorouracil | 100 |

| 3b | MCF-7 | 5.12 | Tamoxifen | 5.12 |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively documented. A study reported that compounds with the oxadiazole core demonstrated broad-spectrum antibacterial and antifungal activities . Specific derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 7.9 |

| Compound B | Escherichia coli | 15 |

| Compound C | Candida albicans | 10 |

Other Biological Activities

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have also shown potential in anti-inflammatory and analgesic activities. The structural features of these compounds contribute to their interaction with various biological targets, enhancing their therapeutic profiles .

Case Study 1: Anticancer Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their anticancer properties using in vitro assays on human cancer cell lines. Among these, one compound demonstrated an IC50 value significantly lower than standard chemotherapy agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, researchers screened a series of oxadiazole derivatives against common pathogens. The results indicated that certain compounds exhibited MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-5-(1-(naphthalen-2-ylsulfonyl)pyrrolidin-2-yl)-1,2,4-oxadiazole?

Methodological Answer:

The synthesis typically involves cyclization or coupling reactions. A modified approach for 1,2,4-oxadiazole derivatives includes reacting amidoximes with activated carbonyl groups under microwave or thermal conditions. For example:

Amidoxime Intermediate : Prepare the pyrrolidine-sulfonamide precursor via sulfonylation of pyrrolidine with naphthalene-2-sulfonyl chloride.

Cyclization : React with a nitrile or carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or DCC) to form the oxadiazole ring .

Purification : Use flash column chromatography (SiO₂, heptane:ethyl acetate gradients) and verify purity via HPLC .

Key Data : Yields for analogous oxadiazole syntheses range from 60–90%, depending on substituent reactivity .

Advanced: How can enantioselective synthesis of the pyrrolidine moiety be achieved?

Methodological Answer:

Chiral pyrrolidine intermediates are critical for stereochemical control. Strategies include:

- Iridium-Catalyzed Amination : As demonstrated in the synthesis of (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-1,2,4-oxadiazole, iridium catalysts enable enantioselective amination of allylic alcohols, achieving >99% enantiomeric excess (ee) under optimized conditions (50°C, DME solvent) .

- Resolution Techniques : Use chiral HPLC or enzymatic resolution for racemic mixtures, though catalytic asymmetric methods are preferred for scalability .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify protons on the naphthalene ring (δ 7.5–8.5 ppm) and pyrrolidine (δ 1.5–3.5 ppm). The oxadiazole C-5 signal appears at ~165 ppm in ¹³C NMR .

- LC-MS : Confirm molecular weight (e.g., [M+H⁺] at m/z 396.1) and detect impurities .

- Elemental Analysis : Validate C, H, N, S content (theoretical: C 63.1%, H 4.8%, N 10.6%, S 8.1%) .

Advanced: How can crystallographic data resolve structural ambiguities in the oxadiazole core?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Use SHELX programs for refinement. The oxadiazole ring typically adopts a planar conformation, with puckering parameters (Cremer-Pople) quantifying deviations in the pyrrolidine ring .

- Validation : Apply the R₁ factor (<5%) and check for missed symmetry using PLATON . For example, the dihedral angle between oxadiazole and naphthalene rings in analogs is ~45°–60°, affecting π-π stacking .

Basic: What pharmacological activities are associated with 1,2,4-oxadiazole derivatives?

Methodological Answer:

1,2,4-Oxadiazoles exhibit:

- Antimicrobial Activity : Via inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~2–10 μM) .

- Antioxidant Properties : Scavenging of ABTS⁺ and DPPH radicals (EC₅₀ 15–30 μM) due to diaryl substitution .

- Enzyme Inhibition : Targeting acetylcholinesterase (AChE) for Alzheimer’s research (IC₅₀ 0.0158–0.121 μM in recent derivatives) .

Advanced: How do substituents on the naphthalene ring influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -SO₂-): Enhance binding to hydrophobic enzyme pockets (e.g., AChE’s peripheral anionic site) via sulfonamide interactions .

- Steric Effects : Bulky substituents at the naphthalene 1-position reduce potency by ~40% in antifungal assays, as shown in SAR studies .

- Computational Modeling : Docking (AutoDock Vina) and MD simulations (AMBER) correlate logP values (2.5–3.5) with blood-brain barrier permeability .

Basic: What are the stability considerations for this compound?

Methodological Answer:

- Thermal Stability : Decomposition occurs above 200°C (DSC data).

- Light Sensitivity : Store in amber vials at –20°C to prevent sulfonamide bond cleavage .

- Hydrolytic Stability : Stable in pH 4–7; degradation accelerates in alkaline conditions (t₁/₂ ~48 hrs at pH 9) .

Advanced: How can regioselectivity challenges in oxadiazole formation be addressed?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces side products (e.g., 1,3,4-oxadiazoles) by accelerating reaction kinetics .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) on the pyrrolidine nitrogen to direct cyclization to the 5-position of the oxadiazole .

- Catalytic Optimization : ZnCl₂ or Bi(OTf)₃ improves regioselectivity (>95% 1,2,4-isomer) in cycloadditions .

Basic: What computational tools predict the ADME profile of this compound?

Methodological Answer:

- SwissADME : Predicts moderate bioavailability (TPSA ~80 Ų, logP ~3.2) and CYP450 inhibition risk .

- Molecular Dynamics : GROMACS simulations assess membrane permeability (diffusion coefficient ~1.5×10⁻⁶ cm²/s) .

Advanced: How does the sulfonamide group impact crystallographic packing?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.